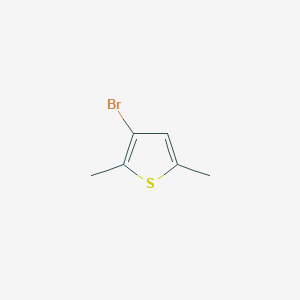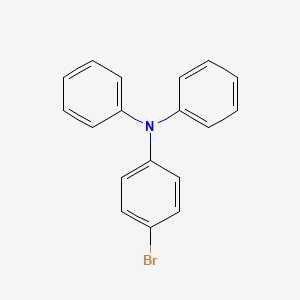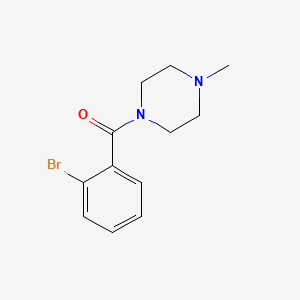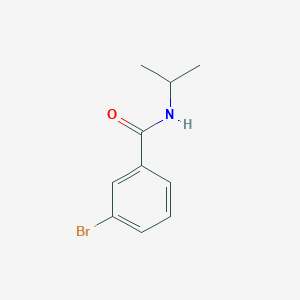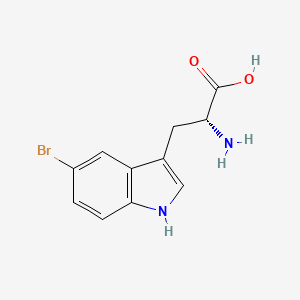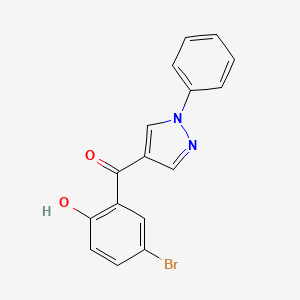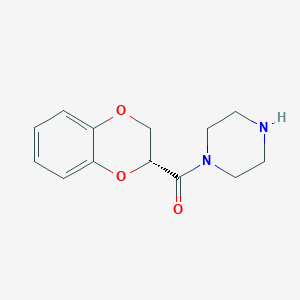
1,4-Bis((1H-imidazol-1-yl)méthyl)benzène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis(imidazole) ligands involves the reaction of imidazole derivatives with dibromomethyl benzene or similar precursors under basic conditions or via hydrothermal synthesis methods. These processes often yield coordination polymers when combined with metal ions under controlled conditions, showcasing the versatility and reactivity of these ligands in constructing complex structures.
Molecular Structure Analysis
The molecular structure of 1,4-bis((1H-imidazol-1-yl)methyl)benzene-based compounds, determined through spectroscopy and single crystal X-ray diffraction, reveals a variety of coordination geometries and network topologies when bound to metal ions. The flexibility of the imidazole-bearing arms allows for the formation of intricate networks, including two- and three-dimensional frameworks, often stabilized by hydrogen bonding and π-π stacking interactions (Li et al., 2012).
Chemical Reactions and Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene participates in the formation of coordination polymers by reacting with various metal ions. These reactions lead to structures with unique properties, such as luminescence and magnetic behavior. The ligand's ability to bridge metal ions results in the formation of polymers with diverse structural motifs and functionalities, influenced by the nature of the metal ion and reaction conditions (Cui et al., 2017).
Applications De Recherche Scientifique
Synthèse de polymères de coordination
Ce composé est utilisé dans la synthèse de polymères de coordination . Par exemple, il a été utilisé pour synthétiser trois nouveaux polymères de coordination avec Zn(II) et Cu(II) dans des conditions solvothermiques . Ces polymères ont été caractérisés par diffraction des rayons X sur monocristal, diffraction des rayons X sur poudre, spectres infrarouges, analyse thermogravimétrique, spectres de fluorescence et spectres d'absorption UV-vis .
Propriétés de luminescence
Les propriétés de luminescence des polymères de coordination synthétisés à l'aide de ce composé ont été étudiées . Cela en fait un candidat potentiel pour des applications en optoélectronique et en détection .
Analyse du spectre UV-Vis
Les spectres d'absorption UV-vis des polymères de coordination synthétisés à l'aide de ce composé ont été analysés . Cela pourrait être utile dans le domaine de la science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés optiques uniques .
Synthèse de charpentes métallo-organiques (MOFs)
1,4-Bis((1H-imidazol-1-yl)méthyl)benzène, également connu sous le nom de bix, est utilisé pour la synthèse de charpentes métallo-organiques (MOFs) en tant que molécule de ligand organique . Les MOF sont une classe de composés constitués d'ions métalliques ou d'agrégats coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles .
Catalyseurs, colorants et matériaux fonctionnels
Ce composé est couramment utilisé comme ligand pour les composés de coordination et comme monomère pour les matériaux de polymères de coordination . Il a de larges applications dans les domaines des catalyseurs, des colorants et des matériaux fonctionnels .
Intermédiaire ou matière première en synthèse organique
Il peut également être utilisé comme intermédiaire ou matière première en synthèse organique . Cela en fait un outil précieux dans le développement de nouveaux composés organiques .
Synthèse régiosélectives d'imidazoles substitués
Les imidazoles substitués sont des composants clés de molécules fonctionnelles utilisées dans une variété d'applications quotidiennes . Le composé this compound peut être utilisé dans la synthèse régiosélectives de ces imidazoles .
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of functional coordination polymers (cps) , suggesting that its targets could be metal ions in these structures.
Mode of Action
The mode of action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene involves its role as a ligand in the formation of coordination polymers . It interacts with metal ions to form complex structures. For example, it has been used to synthesize coordination polymers with Zn(II) and Cu(II) under solvothermal conditions .
Biochemical Pathways
Its role in the formation of coordination polymers suggests that it may influence pathways related to metal ion homeostasis and coordination chemistry .
Result of Action
The result of the action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is the formation of coordination polymers . These polymers have been characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Action Environment
The action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be influenced by environmental factors such as temperature and the presence of other chemical species . For instance, the synthesis of coordination polymers with this compound is carried out under solvothermal conditions , indicating that high pressure and temperature are key environmental factors for its action.
Analyse Biochimique
Biochemical Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. As an organic ligand, it interacts with metal ions to form stable complexes. These interactions are essential for the synthesis of coordination polymers, which have applications in catalysis, gas storage, and separation processes .
The compound interacts with various enzymes and proteins, facilitating the formation of metal-organic frameworks. These interactions are primarily coordination bonds between the nitrogen atoms of the imidazole rings and the metal ions. The nature of these interactions is highly dependent on the specific metal ions involved and the conditions under which the reactions occur .
Cellular Effects
1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been shown to influence various cellular processes. It affects cell function by interacting with metal ions within the cellular environment, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can lead to changes in the availability of these ions for other cellular processes, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene involves its ability to bind with metal ions through the nitrogen atoms of its imidazole rings. This binding interaction can result in the inhibition or activation of specific enzymes, depending on the metal ions involved and the specific biochemical pathways affected. Additionally, the compound can influence gene expression by altering the availability of metal ions that are essential for the function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can change over time. The compound is generally stable under normal laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo degradation, which can impact its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in animal models vary with different dosages. At low doses, the compound can facilitate the formation of coordination polymers and metal-organic frameworks without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by altering the availability of metal ions that are essential cofactors for enzymatic reactions. This can lead to changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, the presence of binding proteins, and the overall cellular environment .
Subcellular Localization
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is localized to specific subcellular compartments, where it can interact with metal ions and other biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can participate in various biochemical processes .
Propriétés
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56643-83-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in coordination polymers?
A1: 1,4-Bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in coordination polymers, connecting metal ions to form extended structures. Its two imidazole rings provide nitrogen donor atoms that coordinate to metal centers, while the flexible methylene (-CH2-) groups allow for conformational adaptability, resulting in diverse network topologies. [, , , , ]
Q2: What types of coordination polymers have been synthesized using bix?
A2: Bix has been used to synthesize a wide range of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. These polymers often incorporate various metal ions like Cd(II) [, , , , , ], Zn(II) [, , ], Co(II) [, , , , ], Cu(II) [, ], Mn(II) [], and Ni(II) []. The specific structural features of the resulting polymers depend on the chosen metal ions, additional ligands, and synthetic conditions.
Q3: How does the flexibility of bix influence the structures of the coordination polymers?
A3: The flexibility of the methylene groups in bix allows it to adopt different conformations, leading to diverse coordination modes and network topologies. For example, in some cases, bix adopts a trans conformation, bridging metal centers to create linear chains, while in other cases, it adopts a cis conformation, resulting in the formation of helical structures or more complex frameworks. [, , ]
Q4: What are some of the interesting properties observed in coordination polymers containing bix?
A4: Coordination polymers containing bix exhibit various interesting properties, including:
- Fluorescence: Some bix-containing coordination polymers exhibit strong fluorescence emissions, making them potentially useful for sensing applications. [, , ]
- Magnetic properties: Depending on the metal ions and structural arrangements, bix-containing coordination polymers can exhibit interesting magnetic behaviors, such as antiferromagnetism. [, ]
- Gas sorption: Certain bix-based coordination polymers possess porous structures capable of selectively adsorbing gases like CO2, highlighting their potential for gas separation and storage applications. []
- Proton conductivity: Hourglass-type polyoxometalate-based crystalline materials incorporating bix exhibit good proton conductivity, making them potential candidates for proton-conducting solid electrolytes in fuel cell applications. []
Q5: What is the structural characterization of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
A5:
Q6: What are the potential applications of bix-based materials?
A6: Bix-based coordination polymers and materials show promise for various applications, including:
- Luminescent sensors: Due to their fluorescence properties, some bix-containing polymers can be used for sensing applications, such as detecting specific ions or molecules. [, ]
- Gas storage and separation: Porous coordination polymers containing bix have shown potential for capturing and separating gases like CO2, which is crucial for environmental remediation. []
- Catalysts: The metal centers in bix-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Proton conductors: Specific bix-incorporated materials show promising proton conductivity, making them potential candidates for use in fuel cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



